13-Azido-2,5,8,11-tetraoxatridecane

Catalog No.
S536147
CAS No.
606130-90-9
M.F
C9H19N3O4
M. Wt
233.27
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-Azido-2,5,8,11-tetraoxatridecane

CAS Number

606130-90-9

Product Name

13-Azido-2,5,8,11-tetraoxatridecane

IUPAC Name

1-azido-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane

Molecular Formula

C9H19N3O4

Molecular Weight

233.27

InChI

InChI=1S/C9H19N3O4/c1-13-4-5-15-8-9-16-7-6-14-3-2-11-12-10/h2-9H2,1H3

InChI Key

FFOZZVDSANUDAE-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCN=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

m-PEG4-azide

Description

The exact mass of the compound 13-Azido-2,5,8,11-tetraoxatridecane is 233.1376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Chemistry

  • 13-Azido-2,5,8,11-tetraoxatridecane is a linker molecule commonly used in bioconjugation chemistry []. Bioconjugation involves attaching a desired molecule (like a drug or imaging agent) to another molecule (like a protein or antibody).
  • The azide group (N3) at one end of the molecule allows for easy chemical coupling to other molecules using click chemistry [, ]. Click chemistry is a powerful technique for its simplicity and reliability in creating bioconjugates.
  • The other end of the molecule often contains a functional group that can be used to attach the linker to the target molecule [].
  • Due to its short length and hydrophilic character (water-loving), 13-Azido-2,5,8,11-tetraoxatridecane provides a spacer between the attached molecules and can improve solubility and reduce nonspecific interactions [].

Drug Delivery Research

  • Researchers are exploring the use of 13-Azido-2,5,8,11-tetraoxatridecane in drug delivery systems [, ]. The molecule can be used to attach drugs to nanoparticles or other carriers, which can then deliver the drugs to specific targets in the body.
  • The azide group allows for controlled release of the drug at the target site through click chemistry with a complementary molecule [].
  • The hydrophilic nature of 13-Azido-2,5,8,11-tetraoxatridecane can also improve the circulation time of drug conjugates in the bloodstream [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.5

Exact Mass

233.1376

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

13-Azido-2,5,8,11-tetraoxatridecane

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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